8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine core. Key structural features include:
- Position 8: A 4-ethylphenyl group, contributing hydrophobic interactions.
- Position 1: A methyl substituent, enhancing metabolic stability.
- Position 7: A phenyl ring, influencing steric bulk and π-π stacking.
Its synthesis involves multi-step heterocyclic chemistry, with purification via column chromatography .
Properties
CAS No. |
887881-98-3 |
|---|---|
Molecular Formula |
C25H23N5O3 |
Molecular Weight |
441.491 |
IUPAC Name |
6-(4-ethylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O3/c1-4-17-10-12-19(13-11-17)30-20(18-8-6-5-7-9-18)15-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)14-16(2)31/h5-13,15H,4,14H2,1-3H3 |
InChI Key |
KEMJQUHETZCLII-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , identified by its CAS number 887881-98-3 , is a member of the imidazopyridine class of heterocycles. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 441.48 g/mol . The compound features a complex fused ring system that enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N5O3 |
| Molecular Weight | 441.48 g/mol |
| CAS Number | 887881-98-3 |
Antidepressant and Anxiolytic Potential
Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic effects. Studies have shown that certain derivatives can act as potent ligands for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase inhibitors (PDE4B and PDE10A) . Specifically, compounds similar to 8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine have been evaluated for their ability to enhance serotonin signaling in the brain, which is crucial for mood regulation.
The mechanism of action involves the binding of the compound to specific receptors and enzymes, modulating their activity. For instance, the interaction with serotonin receptors can lead to increased neurotransmitter availability in synaptic clefts, potentially alleviating symptoms of depression and anxiety .
In Vivo Studies
In a series of pharmacological evaluations using animal models, compounds structurally related to 8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine demonstrated significant efficacy in reducing anxiety-like behaviors in forced swim tests (FST) . These studies suggest that these compounds may offer a new avenue for treating mood disorders.
Toxicity and Safety Profile
Preliminary assessments of toxicity indicate that derivatives exhibit a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to fully elucidate their safety in clinical applications.
Lipophilicity and Metabolic Stability
Studies utilizing micellar electrokinetic chromatography (MEKC) have assessed the lipophilicity and metabolic stability of similar compounds. These properties are critical for understanding the pharmacokinetics and bioavailability of the drug candidates derived from this class .
Binding Affinity Studies
Molecular modeling studies have revealed that these compounds possess significant binding affinities for their target receptors. This characteristic is essential for their effectiveness as therapeutic agents .
Comparison with Similar Compounds
Position 8 Modifications
Analysis :
Position 3 Modifications
Analysis :
Position 7 Modifications
Analysis :
Analysis :
- The target compound’s synthesis likely requires optimized conditions for improved yield.
- Compound 70 ’s high yield (67%) suggests favorable kinetics in acid-mediated steps compared to AlCl₃-driven reactions (15% for Compound 46).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
